molecular formula C18H17BrN4O2 B2408280 N-(4-bromophenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 866866-73-1

N-(4-bromophenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2408280
CAS No.: 866866-73-1
M. Wt: 401.264
InChI Key: FHGOXJJYQHOOEZ-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a between an azide and an alkyne.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a suitable brominated precursor.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be attached through an etherification reaction using an appropriate ethoxyphenol derivative.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-(4-bromophenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
  • N-(4-bromophenyl)-1-(4-hydroxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Uniqueness

N-(4-bromophenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to similar compounds.

Properties

IUPAC Name

N-(4-bromophenyl)-1-(4-ethoxyphenyl)-5-methyltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN4O2/c1-3-25-16-10-8-15(9-11-16)23-12(2)17(21-22-23)18(24)20-14-6-4-13(19)5-7-14/h4-11H,3H2,1-2H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHGOXJJYQHOOEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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